molecular formula C18H25ClN2O3S B4651651 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4651651
M. Wt: 384.9 g/mol
InChI Key: DKEAPNDCMMQHLM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopentyl group, and a chlorophenyl group attached to a methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzyl methanesulfonate This intermediate is then reacted with piperidine to introduce the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to be a strong electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or activation of the target, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound.

    Methanesulfonyl chloride: Another sulfonyl chloride with similar reactivity.

    N-Cyclopentylpiperidine derivatives: Compounds with similar piperidine and cyclopentyl groups.

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the piperidine and cyclopentyl groups contribute to its structural complexity and potential biological activity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3S/c19-16-7-5-14(6-8-16)13-25(23,24)21-11-9-15(10-12-21)18(22)20-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEAPNDCMMQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE
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1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOPENTYLPIPERIDINE-4-CARBOXAMIDE

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